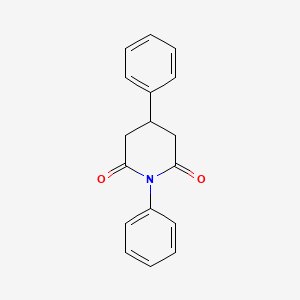

1,4-Diphenylpiperidine-2,6-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54946-32-6 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

1,4-diphenylpiperidine-2,6-dione |

InChI |

InChI=1S/C17H15NO2/c19-16-11-14(13-7-3-1-4-8-13)12-17(20)18(16)15-9-5-2-6-10-15/h1-10,14H,11-12H2 |

InChI Key |

KFVVVXVEQMFLQS-UHFFFAOYSA-N |

SMILES |

C1C(CC(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(CC(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

solubility |

11.3 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diphenylpiperidine 2,6 Dione and Its Derivatives

Classical and Conventional Approaches to Piperidine-2,6-dione Frameworks

Traditional methods for the synthesis of the piperidine-2,6-dione core have laid the groundwork for accessing more complex derivatives. These approaches often involve fundamental organic reactions tailored to form the six-membered heterocyclic ring.

Condensation Reactions in Piperidine-2,6-dione Synthesis

One of the most direct methods for constructing the piperidine-2,6-dione ring is through the condensation of a dicarboxylic acid or its derivative with an amine. For the synthesis of N-substituted piperidine-2,6-diones, glutaric anhydride (B1165640) is a common starting material. In a typical procedure, the anhydride is reacted with an aniline (B41778) derivative in a suitable solvent, such as toluene, under reflux conditions. This initial reaction forms a glutaramic acid intermediate, which upon further heating or treatment with a dehydrating agent, undergoes intramolecular cyclization to yield the desired piperidine-2,6-dione.

For instance, the synthesis of various N-aryl piperidine-2,6-dione derivatives can be achieved by refluxing the corresponding aniline with glutaric anhydride in toluene. The resulting intermediate is then cyclized using a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in chloroform (B151607) under reflux. This two-step, one-pot procedure provides a versatile route to a range of N-substituted piperidine-2,6-diones.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Aniline Derivative | Glutaric Anhydride | 1. Toluene, reflux; 2. CDI, Chloroform, reflux | N-Aryl-piperidine-2,6-dione | Moderate to Good |

Reductive Amination for Nitrogen Incorporation in Piperidine-2,6-dione Ring Formation

Reductive amination is a powerful tool for the formation of C-N bonds and can be conceptually applied to the synthesis of piperidine (B6355638) derivatives. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While direct application to form the 1,4-diphenylpiperidine-2,6-dione from acyclic precursors in a single step is not commonly reported, this strategy is crucial in the synthesis of precursors for cyclization. For example, a dicarbonyl compound could be reacted with aniline, followed by a reductive cyclization to form the piperidine ring.

The success of reductive amination is highly dependent on the choice of reducing agent, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The selection of the reducing agent is critical to selectively reduce the iminium ion in the presence of other functional groups. masterorganicchemistry.com

Intramolecular Cyclization Protocols for Piperidine-2,6-dione Scaffolds

Intramolecular cyclization is a key strategy for the formation of cyclic compounds, including the piperidine-2,6-dione ring. This approach involves the formation of one of the amide bonds of the final ring from a linear precursor that already contains the other necessary functionalities.

A relevant example is the cyclization of N-aryl amides. rsc.org Although not directly demonstrated for this compound, the general principle involves the generation of a reactive intermediate that facilitates the ring closure. For instance, treatment of a suitably substituted N,3-diphenylglutaramide with a strong base could potentially induce cyclization to form the desired product.

Another powerful intramolecular cyclization method is the aza-Michael addition. In this reaction, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. For the synthesis of 1,4-diarylpiperidine-2,6-diones, a potential precursor would be an N-aryl-3-aryl-pent-2-enediamide or a similar structure. The intramolecular conjugate addition of the amide nitrogen to the activated double bond would lead to the formation of the piperidine-2,6-dione ring.

Nucleophilic Substitution Reactions in the Construction of Piperidine-2,6-diones

Nucleophilic substitution reactions are fundamental in organic synthesis and can be employed to construct the piperidine-2,6-dione ring. This can be envisioned through the reaction of a di-electrophile with a primary amine. For example, the reaction of a 3-phenyl-1,5-dihalo-pentane-2,6-dione with aniline could theoretically lead to the formation of this compound through a double nucleophilic substitution. However, the synthesis of such specific di-electrophiles can be challenging, and this approach is less common than condensation or cyclization methods.

More practically, nucleophilic substitution is often used to introduce substituents onto a pre-formed piperidine-2,6-dione ring.

Contemporary and Advanced Synthetic Strategies for 1,4-Diphenylpiperidine-2,6-diones

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules, including the this compound scaffold. These advanced strategies often utilize transition metal catalysis to achieve high selectivity and functional group tolerance.

Transition Metal-Catalyzed Methodologies for Piperidine-2,6-dione Synthesis

Transition metal-catalyzed reactions have revolutionized the synthesis of N-heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly powerful for the formation of C-N bonds. This methodology can be applied to the synthesis of 1,4-diarylpiperidine-2,6-diones by N-arylation of a pre-existing 4-phenylpiperidine-2,6-dione (B1266656). nih.gov

In this approach, 4-phenylpiperidine-2,6-dione can be coupled with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction directly forms the N-phenyl bond, providing a convergent and efficient route to the target molecule. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often giving the best results.

| Substrate | Aryl Halide | Catalyst/Ligand | Base | Product | Yield |

| 4-Phenylpiperidine-2,6-dione | Aryl Bromide/Iodide | Pd(OAc)₂ / Phosphine Ligand | e.g., Cs₂CO₃, K₃PO₄ | 1-Aryl-4-phenylpiperidine-2,6-dione | Good to Excellent |

This method offers a significant advantage in terms of substrate scope and functional group compatibility, allowing for the synthesis of a diverse library of 1,4-diarylpiperidine-2,6-dione derivatives.

Microwave-Assisted Organic Synthesis (MAOS) in Piperidine-2,6-dione Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over conventional heating methods. chemicaljournals.comresearchgate.net This technique utilizes microwave radiation to heat a reaction mixture. Unlike conventional heating, where heat is transferred through conduction and convection, microwave energy is absorbed directly by polar molecules or ions in the reaction medium, leading to rapid and uniform heating throughout the sample volume. researchgate.netnih.gov This efficient energy transfer, known as dielectric heating, can dramatically accelerate reaction rates, often reducing reaction times from hours or days to mere minutes. chemicaljournals.com

The application of MAOS to the synthesis of piperidine-2,6-dione and related heterocyclic scaffolds has demonstrated considerable benefits, including improved yields, enhanced reaction selectivity, and operational simplicity. nih.govnih.gov For instance, microwave-assisted condensation reactions for the formation of piperidine-containing heterocycles have been shown to proceed in excellent yields within 3-5 minutes. mdpi.com This rapid and efficient heating minimizes the formation of side products and simplifies the purification process. chemicaljournals.com Furthermore, MAOS protocols are often more energy-efficient and can sometimes be performed under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

The synthesis of piperazine-2,6-diones, a structurally similar class of compounds, via microwave irradiation of N-Boc dipeptide esters highlights the efficacy of this method. researchgate.net The reactions, carried out without a solvent, were completed in 2 to 8 minutes, yielding products that required hours of conventional heating at high temperatures. researchgate.net

The table below provides a comparative analysis of conventional heating versus microwave-assisted synthesis for related heterocyclic compounds, illustrating the typical improvements in reaction time and yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| Piperidinyl Quinoline Thiosemicarbazones | 4-6 hours | 72-88% | 3-5 minutes | 92-98% | mdpi.com |

| N-Methyl-2,5-piperazinedione | 2 hours | 98% | 5 minutes | 65% | researchgate.net |

Photochemical Reactions for Piperidine-2,6-dione Core Formation

Photochemical reactions, which utilize light energy to initiate chemical transformations, represent a valuable tool in organic synthesis for accessing diverse and structurally complex molecules. researchgate.net The use of photons can be considered a "traceless reagent," which aligns with sustainable chemistry principles by potentially reducing the need for chemical activators. researchgate.net In the context of piperidine chemistry, photochemical strategies, particularly photoredox catalysis and photocycloaddition reactions, have been employed for the formation and functionalization of the piperidine core.

Photoredox catalysis has become a powerful strategy for forging new chemical bonds under mild conditions. nih.gov This approach involves a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to activate substrates. This has been successfully applied to the C-H arylation of highly substituted piperidine derivatives. nih.gov In a typical cycle, the photocatalyst is excited by light and then interacts with the substrates to generate radical intermediates, which subsequently combine to form the desired product. nih.gov While this specific example demonstrates the functionalization of a pre-existing piperidine ring, the underlying principles can be adapted to cyclization strategies for core formation.

A more direct method for forming the cyclic backbone is through photocycloaddition reactions. The intramolecular [2+2] photocycloaddition of dienes is a notable photochemical method for producing bicyclic piperidinones, which can be readily converted to piperidine derivatives through reduction. mdpi.com This type of reaction involves the light-induced excitation of an alkene, which then reacts with another alkene moiety within the same molecule to form a cyclobutane (B1203170) ring, effectively constructing the bicyclic core of the target structure. researchgate.netmdpi.com Such transformations offer a pathway to complex scaffolds that can be difficult to access through traditional thermal reactions. researchgate.net

Principles of Green Chemistry in Piperidine-2,6-dione Synthetic Routes

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. edu.krdrsc.org The synthesis of this compound and its derivatives can be significantly improved by incorporating these principles to reduce waste, minimize energy consumption, and avoid hazardous substances. ejcmpr.com

Waste Prevention and Atom Economy : One-pot and multicomponent reactions, often facilitated by microwave heating, are prime examples of waste prevention. nih.govnih.gov By combining several synthetic steps into a single procedure without isolating intermediates, these methods reduce solvent usage and purification-related waste. nih.gov Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is inherently improved by cycloaddition and condensation reactions that form the piperidine-2,6-dione core.

Use of Catalysis and Reduction of Derivatives : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. edu.krd The use of photoredox catalysts for piperidine functionalization nih.gov and reusable palladium nanocatalysts in related heterocyclic syntheses are excellent examples. frontiersin.orgmdpi.com Furthermore, designing synthetic routes that avoid unnecessary derivatization steps (Principle #8), such as the use of protecting groups, simplifies processes and reduces waste. nih.gov Transition-metal-free synthetic approaches, such as the base-promoted construction of piperidine-2,6-diones from methyl acetates and acrylamides, further enhance the safety profile of the synthesis by avoiding potentially toxic metal catalysts. researchgate.net

Design for Degradation and Accident Prevention : While synthetic efficiency is a primary focus, green chemistry also encourages designing molecules that will degrade into innocuous substances after their use (Principle #10). nih.gov Additionally, choosing synthetic pathways that are operationally simple and use less hazardous chemicals minimizes the potential for chemical accidents, fulfilling Principle #12. nih.gov

By integrating these principles, the synthesis of piperidine-2,6-diones can be made more sustainable, efficient, and safer.

Mechanistic Elucidation of Reactions Involving 1,4 Diphenylpiperidine 2,6 Dione

Investigation of Reaction Mechanisms in Piperidine-2,6-dione Formation

The formation of the piperidine-2,6-dione core, also known as the glutarimide (B196013) ring, is the central step in the synthesis of 1,4-diphenylpiperidine-2,6-dione. wikipedia.orgnih.gov This process can be achieved through several mechanistic routes, primarily involving cyclization, reductive amination, and pathways characterized by ionic or radical intermediates.

One of the most direct methods for synthesizing N-substituted piperidine-2,6-diones is the cyclization of a dicarboxylic acid or its derivative with a primary amine. For this compound, this typically involves the reaction of a glutaric acid derivative with aniline (B41778). researchgate.netchemicalbook.com

A common pathway proceeds in two main stages:

Amide Formation: The process begins with the reaction of glutaric anhydride (B1165640) and aniline in a suitable solvent like toluene. researchgate.net The nucleophilic nitrogen of the aniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This forms an intermediate amic acid, N-phenyl-4-carboxybutanamide. This initial step is typically promoted by refluxing the mixture. researchgate.net

Intramolecular Cyclization (Dehydration): The second stage involves the cyclization of the amic acid intermediate to form the imide ring. This intramolecular reaction requires the removal of a water molecule. A dehydrating agent or cyclization promoter, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), is often used. researchgate.net The CDI activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the amide nitrogen. Subsequent elimination of imidazole (B134444) and carbon dioxide drives the reaction to completion, yielding the stable six-membered piperidine-2,6-dione ring. The reaction is typically completed by refluxing in a solvent like chloroform (B151607). researchgate.net

Other cyclization strategies for forming the piperidine (B6355638) ring, though not always leading directly to the dione (B5365651), inform the fundamental bond-forming processes. These include intramolecular aza-Michael reactions and various metal-catalyzed cyclizations, which underscore the versatility of forming the core heterocyclic structure from linear precursors. mdpi.comnih.gov

Table 1: Mechanistic Overview of Cyclization Synthesis for this compound

| Step | Reactants | Key Intermediate | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Glutaric anhydride, Aniline | N-phenyl-4-carboxybutanamide (Amic Acid) | Toluene, Reflux | Amic Acid Intermediate |

| 2 | N-phenyl-4-carboxybutanamide | Activated Carboxylate | 1,1'-Carbonyldiimidazole (CDI), Chloroform, Reflux | This compound |

Mechanistic Studies of Reductive Amination in Piperidine-2,6-dione Synthesis

Reductive amination is a powerful method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced. chemistrysteps.comorgoreview.comyoutube.com The synthesis of the piperidine ring can be achieved via an intramolecular or intermolecular double reductive amination.

A plausible mechanism for forming the 1-phenylpiperidine (B1584701) core via double reductive amination involves reacting glutaric dialdehyde (B1249045) with aniline. mdpi.com The mechanism proceeds as follows:

Iminium Ion Formation: The reaction is catalyzed by a small amount of acid. youtube.com The amine (aniline) performs a nucleophilic attack on one of the aldehyde's carbonyl carbons. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of a Schiff base or, more accurately, an iminium ion intermediate. youtube.com

First Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), selectively reduces the C=N bond of the iminium ion without significantly reducing the remaining aldehyde group. chemistrysteps.commasterorganicchemistry.com These reagents are effective because the iminium ion is more electrophilic than the carbonyl group. youtube.com

Intramolecular Cyclization and Second Reduction: The newly formed secondary amine then undergoes an intramolecular reaction with the second aldehyde group at the other end of the carbon chain. This forms a cyclic iminium ion. youtube.com This second iminium ion is immediately reduced by the hydride reagent present in the mixture, yielding the final 1-phenylpiperidine ring. youtube.com

While this route produces a saturated piperidine ring, subsequent oxidation would be required to yield the this compound. Alternatively, starting with a 1,5-dicarbonyl precursor that already contains one of the phenyl groups and is designed to yield the dione structure after cyclization would be a more direct application of this mechanism. The versatility of reductive amination allows for the construction of variously substituted piperidines. masterorganicchemistry.comnih.gov

The reactions involved in the synthesis and transformation of piperidine-2,6-diones can proceed through either ionic or radical mechanisms, depending on the reagents and conditions.

Ionic Mechanisms: The majority of the synthetic routes to this compound are ionic in nature.

Cyclization: The formation of the imide ring from glutaric anhydride and aniline is a classic example of nucleophilic acyl substitution, an ionic pathway. researchgate.net

Reductive Amination: This process is fundamentally ionic, proceeding through charged intermediates like iminium ions, which are then attacked by a nucleophilic hydride. chemistrysteps.comyoutube.com

Other Ionic Pathways: Acid-mediated cyclizations of enones or alkynes can generate piperidine structures through iminium ion intermediates. mdpi.comnih.gov Furthermore, cycloaddition reactions involving zwitterionic intermediates, such as Huisgen 1,4-dipoles, have been used to construct complex heterocyclic systems and represent another class of ionic mechanisms potentially applicable in this area of chemistry. nih.gov

Radical Mechanisms: While less common for the direct synthesis of the glutarimide ring, radical mechanisms are pertinent to the broader chemistry of piperidines.

Radical Cyclization: Piperidine rings can be formed via radical cyclization, for instance, through copper(I)-catalyzed reactions of β-lactams with an alkene residue. mdpi.comnih.gov

C-H Amination: Some intramolecular C-H amination reactions catalyzed by transition metals like copper are proposed to proceed via a radical-based pathway, potentially involving a radical chain reaction. nih.gov

Radical Addition: It is conceivable that a radical could be generated on the piperidine-2,6-dione ring, for example, by hydrogen abstraction. This could initiate further reactions, such as the addition to an intermediate enamine, as seen in the synthesis of certain substituted piperidines. youtube.com

The prevalence of ionic mechanisms in the synthesis of this compound is clear, though the potential for radical-mediated transformations offers pathways to further functionalization.

Kinetic Analyses of Transformation Processes of Piperidine-2,6-dione

While specific rate constants for the synthesis of this compound are not widely reported, kinetic principles govern the efficiency and outcome of the reactions. The rate of transformation is influenced by factors such as temperature, concentration, catalysts, and the nature of the solvent and reagents.

In cyclization reactions , the rate is dependent on both the initial amide formation and the subsequent ring-closing step. The first step is often driven by heat, while the second, rate-limiting step can be significantly accelerated by a coupling agent like CDI, which activates the carboxylic acid. researchgate.net

In reductive amination , the kinetics are carefully controlled by pH and the choice of reducing agent. youtube.com The reaction requires a slightly acidic medium (e.g., pH ~5) to catalyze iminium ion formation without deactivating the amine nucleophile or hydrolyzing the reducing agent. chemistrysteps.comyoutube.com The reactivity of the hydride source is a critical kinetic factor; NaBH₃CN and NaBH(OAc)₃ are preferred because they reduce the more electrophilic iminium ion much faster than the starting carbonyl compound, allowing for a one-pot procedure. masterorganicchemistry.com

Kinetic control can also be crucial for achieving stereoselectivity. In some piperidine syntheses, the reaction time is optimized to isolate a kinetically favored, less stable isomer before it converts to the more stable thermodynamic product over a longer period. mdpi.com

Table 2: Factors Influencing Reaction Kinetics in Piperidine-2,6-dione Synthesis

| Reaction Type | Influencing Factors | Mechanistic Rationale |

|---|---|---|

| Cyclization | Temperature, Dehydrating Agent (e.g., CDI) | Overcomes activation energy for both amide formation and the rate-limiting intramolecular cyclization. Activates the carboxyl group for ring closure. |

| Reductive Amination | pH, Reducing Agent Reactivity, Solvent | pH controls the equilibrium of imine/iminium ion formation. A selective reducing agent is needed to reduce the iminium ion faster than the carbonyl precursor. Polar solvents can stabilize charged intermediates. mdpi.comyoutube.com |

| Stereoselective Reactions | Reaction Time, Temperature, Catalyst | Allows for the isolation of kinetic products over thermodynamic products. Lower temperatures can enhance stereoselectivity. Chiral catalysts can create diastereomeric transition states with different activation energies. mdpi.com |

Spectroscopic Characterization and Structural Determination of 1,4 Diphenylpiperidine 2,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

Proton NMR spectroscopy of 1,4-Diphenylpiperidine-2,6-dione provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The spectrum reveals distinct signals for the protons on the piperidine (B6355638) ring and the two phenyl groups.

The protons of the phenyl group attached to the nitrogen atom (N-phenyl) and the phenyl group at the 4-position (C-phenyl) typically appear as complex multiplets in the aromatic region of the spectrum, generally between δ 7.0 and 7.5 ppm. The integration of these signals corresponds to the total number of aromatic protons.

The protons on the piperidine ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C4 position (H-4) is a methine proton and its signal is often observed as a multiplet due to coupling with the adjacent methylene (B1212753) protons at C3 and C5. The methylene protons at C3 and C5 are diastereotopic and appear as distinct multiplets.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| H-4 (piperidine) | 3.5 - 4.0 | m | - |

| H-3, H-5 (piperidine) | 2.8 - 3.2 | m | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The most downfield signals in the spectrum correspond to the carbonyl carbons (C=O) of the piperidine-2,6-dione ring, typically appearing in the range of δ 170-175 ppm. The carbons of the two phenyl rings resonate in the aromatic region, from approximately δ 120 to 145 ppm. The signals for the piperidine ring carbons are found further upfield. The C4 carbon, being attached to a phenyl group, is observed around δ 40-45 ppm, while the C3 and C5 methylene carbons are found at slightly higher field, around δ 30-35 ppm.

| Carbon | Typical Chemical Shift (δ, ppm) |

| C=O (C2, C6) | 170 - 175 |

| Aromatic C (ipso, ortho, meta, para) | 120 - 145 |

| C4 (piperidine) | 40 - 45 |

| C3, C5 (piperidine) | 30 - 35 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used.

To unambiguously assign the proton and carbon signals and to determine the three-dimensional structure of this compound, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other. For instance, it would show cross-peaks between the H-4 proton and the H-3/H-5 protons of the piperidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum would show a cross-peak between the signal for the H-4 proton and the C4 carbon, as well as between the H-3/H-5 protons and the C3/C5 carbons. researchgate.netyoutube.com This is invaluable for assigning the carbon signals based on the more easily assigned proton signals. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com This is particularly useful for determining the stereochemistry and conformation of the molecule. For example, NOE correlations could help to establish the relative orientation of the phenyl groups with respect to the piperidine ring.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a technique that separates the NMR signals of different molecules in a mixture based on their diffusion rates. researchgate.net For a pure sample of this compound, a DOSY experiment would show all signals aligned at the same diffusion coefficient, confirming the presence of a single species. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups.

The most prominent features in the spectrum are the strong absorption bands due to the stretching vibrations of the two carbonyl (C=O) groups of the dione (B5365651). These typically appear in the region of 1650-1750 cm⁻¹. The exact position can give clues about the ring strain and electronic environment. The C-N bond stretching vibrations of the piperidine ring are usually found in the 1200-1350 cm⁻¹ region.

The presence of the aromatic rings is confirmed by several bands. The C-H stretching vibrations of the phenyl groups are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations can also be seen in the fingerprint region (below 1000 cm⁻¹), which can sometimes provide information about the substitution pattern of the phenyl rings.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (dione) | 1650 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (189.21 g/mol ). sigmaaldrich.comsigmaaldrich.com The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can offer further structural confirmation. Common fragmentation pathways for this molecule might include the loss of one or both carbonyl groups as carbon monoxide (CO), cleavage of the piperidine ring, and fragmentation of the phenyl groups. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Following a comprehensive search for scientific literature and data, it has been determined that the specific experimental details required to construct an article on "this compound" according to the provided outline are not publicly available.

Extensive searches for High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and single-crystal X-ray diffraction data for the exact compound "this compound" did not yield the necessary results. While information exists for structurally related compounds, such as various derivatives of phenylpiperidine-2,6-dione and piperazine-diones, the strict requirement to focus solely on "this compound" prevents the use of this information.

The detailed nature of the requested article, with specific subsections dedicated to precise mass determination, mixture analysis, solid-state geometry, and crystalline lattice interactions, presupposes a body of published research on this specific molecule that does not appear to be accessible in the public domain. Without this foundational data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's stringent and detailed outline.

Therefore, the request to generate an article on "this compound" with the specified content cannot be fulfilled at this time due to the lack of available scientific data.

Conformational Analysis and Stereochemical Investigations of 1,4 Diphenylpiperidine 2,6 Dione

Theoretical and Computational Approaches to Conformational Landscape

Theoretical studies are fundamental in mapping the potential energy surface of a molecule and identifying its stable conformers. These computational methods provide insights into the energetics and geometries that govern the molecule's shape.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure of molecules. For piperidine (B6355638) derivatives, DFT calculations are employed to optimize the geometries of various possible conformations and to calculate their relative energies. This allows for the determination of the most stable conformer(s) in the gas phase or in different solvent environments. While studies on related compounds, such as 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, have utilized DFT to analyze molecular structure and stability, specific DFT data on the conformational energetics and geometries of 1,4-diphenylpiperidine-2,6-dione are not present in the current body of literature.

Molecular Mechanics (MM) methods offer a computationally less intensive approach to survey the conformational space of molecules. By using classical force fields, these calculations can predict the preferred conformations and the energy barriers between them. This method is particularly useful for larger molecules or for performing broader conformational searches. However, published MM or force field calculations detailing the specific conformational preferences of this compound could not be identified.

The piperidine ring can adopt several key conformations, including the stable chair form and higher-energy boat and twisted-boat forms. The interconversion between these forms and the specific puckering of the ring are crucial for understanding its stereochemistry. Analysis of related N-substituted 2,6-diphenylpiperidine derivatives has shown that the piperidine ring can exist in both chair and twisted-boat conformations, with the specific conformation being influenced by the nature and orientation of the substituents. nih.govbeilstein-journals.org For instance, in some N-acyl-2r,6c-diphenylpiperidin-4-one oximes, boat conformations are predominant. beilstein-journals.org A detailed analysis of the puckering parameters for this compound, which would quantify the exact shape of the piperidine ring, awaits future research.

Experimental Techniques for Conformational Elucidation

Experimental methods are essential for validating the predictions of computational models and for understanding the conformational behavior of molecules in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformation of molecules in solution. By analyzing chemical shifts and coupling constants, particularly of the protons on the piperidine ring, it is possible to deduce the predominant conformation and to study the equilibrium between different conformers. For many 2,6-diarylpiperidin-4-one derivatives, NMR studies have confirmed the preference for a chair conformation with equatorial substituents. rndsystems.combeilstein-journals.org However, specific ¹H or ¹³C NMR spectral data and conformational analysis for this compound in solution are not documented in the available literature.

Single-crystal X-ray crystallography provides definitive evidence of a molecule's conformation in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, which together define the three-dimensional structure. For example, the crystal structure of a related compound, 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, reveals a chair conformation for the piperidine ring. nih.gov The solid-state structure of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone has been shown to adopt dual conformations of a chair and a twisted boat. nih.govbeilstein-journals.org A crystallographic study of this compound would be invaluable for unequivocally determining its solid-state conformation and providing a benchmark for computational studies. To date, such a study has not been reported.

Stereoselective Syntheses and Diastereomeric Ratio Determination of Piperidine-2,6-dione Derivatives

The synthesis of piperidine-2,6-dione derivatives can be achieved through various methods, with a key focus on controlling the stereochemistry at the substituted positions. The reaction of an aniline (B41778) derivative with glutaric anhydride (B1165640), followed by cyclization, is a common route to N-arylpiperidine-2,6-diones. researchgate.net For instance, the synthesis of 1,4-disubstituted piperidine-2,6-diones often involves the reaction of a primary amine with a substituted glutaric anhydride or a related dicarboxylic acid derivative.

Stereoselectivity in these syntheses is a critical aspect, influencing the biological activity of the final compounds. For 2,6-disubstituted piperidines, the control of stereochemistry at the C2 and C6 positions has been a major focus of synthetic strategies. rsc.org Various methods, including organocatalysis and metal-catalyzed hydrogenations, have been employed to achieve high diastereoselectivity. mdpi.com For example, base-induced intramolecular aza-Michael reactions have been shown to produce 2,6-trans-piperidines with high diastereomeric ratios. mdpi.com

The determination of the diastereomeric ratio is typically accomplished using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. asianpubs.orggoogle.com The coupling constants between vicinal protons on the piperidine ring provide valuable information about their relative stereochemistry (cis or trans).

Table 1: Synthetic Methods for Piperidine-2,6-dione Derivatives

| Reaction Type | Catalyst/Reagent | Key Features | Stereoselectivity |

| Intramolecular aza-Michael reaction | TBAF or Cesium Carbonate | Large-scale synthesis of 2,6-trans-piperidines. mdpi.com | Good to high diastereoselectivity (trans/cis up to 90/10). mdpi.com |

| Carbene-catalyzed IMAMR | NHC-catalyst | Good enantioselectivity and higher yields. mdpi.com | - |

| Acid-mediated intramolecular cyclization | Trifluoroacetic acid | Stereoselective formation of 2,6-disubstituted piperidines. mdpi.com | Initially forms trans-isomer. mdpi.com |

| Reaction with Glutaric Anhydride | Heat (reflux in toluene) | A common method for N-arylpiperidine-2,6-diones. researchgate.net | - |

Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to predict the most stable conformations and the energy differences between them. nih.gov These theoretical calculations, combined with experimental data from X-ray crystallography and NMR spectroscopy, provide a comprehensive understanding of the conformational landscape of these molecules. nih.govunifi.it

Computational Chemistry and Advanced Theoretical Studies of 1,4 Diphenylpiperidine 2,6 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and orbital energies, which in turn dictate its stability, reactivity, and spectroscopic properties. For a molecule like 1,4-diphenylpiperidine-2,6-dione, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize its geometry and calculate its electronic properties. jksus.orgtandfonline.comnih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and more chemically reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-phenyl ring, which can donate electron density. The LUMO would likely be distributed across the electron-withdrawing piperidine-2,6-dione moiety, specifically the carbonyl (C=O) groups. In a study on a related 2,6-disubstituted piperidine (B6355638) derivative, DFT calculations showed the HOMO localized on the aromatic rings and the piperidine ring, while the LUMO was spread across the entire molecule. nih.gov The calculated HOMO-LUMO gap for that specific derivative was found to be 3.110 eV, suggesting significant chemical reactivity. nih.gov

Illustrative Data for a Structurally Related Piperidine Derivative (Note: The following data is for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, not this compound, and is provided for illustrative purposes only). nih.gov

| Parameter | Energy (eV) |

| EHOMO | -4.804 |

| ELUMO | -1.694 |

| Energy Gap (ΔE) | 3.110 |

Prediction of Reactivity Indices and Electrophilic/Nucleophilic Sites

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These indices, derived from conceptual DFT, provide a more nuanced understanding of reactivity than the energy gap alone.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω): A measure of the ability to act as an electrophile. Calculated as ω = μ² / (2η).

For this compound, the two carbonyl carbons of the dione (B5365651) ring are expected to be the primary electrophilic sites, susceptible to nucleophilic attack. The nitrogen atom and the attached phenyl ring would be the main nucleophilic regions.

Illustrative Global Reactivity Descriptors for a Related Piperidine Derivative (Note: Data derived from values for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one for illustrative purposes). nih.gov

| Descriptor | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 4.804 |

| Electron Affinity (A) | -ELUMO | 1.694 |

| Electronegativity (χ) | (I+A)/2 | 3.249 |

| Chemical Hardness (η) | (I-A)/2 | 1.555 |

| Electrophilicity Index (ω) | χ²/2η | 3.395 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. researchgate.net It is invaluable for identifying the regions prone to electrophilic and nucleophilic interactions. The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the two carbonyl groups, due to the high electronegativity of oxygen. These are the primary sites for hydrogen bond donation and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the piperidine ring and potentially the N-phenyl ring, representing the most electron-deficient areas.

Neutral/Intermediate Potential (Green): Spread across the carbon framework of the phenyl rings.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility, solvent interactions, and the stability of molecular complexes. researchgate.netnih.gov

For this compound, the piperidine ring can adopt several conformations, primarily chair, and boat or twist-boat forms. ias.ac.in The presence of bulky phenyl substituents at the N1 and C4 positions introduces significant steric considerations.

Ring Conformation: The piperidine-2,6-dione ring is expected to favor a chair conformation. However, studies on related N-acylpiperidines show that pseudoallylic strain between the N-substituent and a C2 substituent can favor a twist-boat conformation to minimize unfavorable interactions. acs.orgrsc.org

Solvent Effects: Running MD simulations in an explicit solvent (like water) would show how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the carbonyl oxygens, influencing its conformational stability and solubility. researchgate.net

In Silico Approaches to Reaction Pathway Prediction and Transition State Analysis

Computational methods can predict the most likely pathways for chemical reactions, identify intermediate structures, and calculate the energy barriers associated with transition states. This is crucial for understanding reaction mechanisms and predicting product formation. cecam.org

For this compound, which contains a glutarimide (B196013) moiety, several reactions could be analyzed:

Hydrolysis: The glutarimide ring is susceptible to nucleophilic opening via hydrolysis. nih.gov Computational methods can model the attack of a water molecule or hydroxide (B78521) ion on one of the carbonyl carbons, map the potential energy surface for the ring-opening reaction, and determine the activation energy.

Epimerization: The stereocenter at the C4 position is potentially vulnerable to epimerization under certain conditions. Theoretical models can predict the stability of the transition state required for this inversion. nih.gov

Reactivity with Nucleophiles/Electrophiles: The reactivity indices and MEP maps from quantum calculations can guide the setup of reaction simulations. For example, one could model the reaction of a strong nucleophile with the carbonyl carbons to predict the most favorable reaction pathway and the structure of the resulting adduct. nih.gov

These simulations typically involve locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy relative to the reactants and products. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster, more favorable process.

Synthesis and Exploration of Derivatives and Analogues of 1,4 Diphenylpiperidine 2,6 Dione

Systematic Substitution Patterns and Functional Group Diversification

The exploration of systematic substitution patterns on the 1,4-diphenylpiperidine-2,6-dione scaffold has been a key strategy in understanding structure-activity relationships. This involves the introduction of various functional groups at different positions of the phenyl rings and the piperidine (B6355638) core.

One common approach involves the modification of the phenyl group at the 4-position of the piperidine-2,6-dione ring. For instance, a series of 4-phenylpiperidine-2,6-dione (B1266656) derivatives were synthesized with different substituents on the phenyl ring. kaust.edu.sa These substitutions can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Another area of focus is the diversification of the substituent at the 1-position (the nitrogen atom) of the piperidine-2,6-dione ring. Researchers have introduced a variety of moieties at this position, including ω-[4-(substituted phenyl)piperazin-1-yl]alkyl chains. kaust.edu.sanih.gov The length of the alkyl chain and the nature of the substituent on the terminal phenylpiperazine ring have been shown to be critical for activity. For example, derivatives with a butyl connecting chain between the piperidine-2,6-dione and phenylpiperazinyl moieties have demonstrated high affinity for certain receptors. kaust.edu.sanih.gov

The following table summarizes some examples of systematically substituted this compound analogues and their reported findings.

| Position of Substitution | Substituent | Key Finding | Reference |

| 1-position (N-phenyl) | ω-[4-(substituted phenyl)piperazin-1-yl]alkyl | The length of the alkyl chain and the substituent on the phenylpiperazine ring are crucial for receptor affinity. | kaust.edu.sanih.gov |

| 4-position (C-phenyl) | Various aryl and heteroaryl groups | Modulates electronic and steric properties, influencing biological interactions. | kaust.edu.sa |

N-Substitution and C-Substitution Strategies in Piperidine-2,6-dione Analogues

The synthesis of piperidine-2,6-dione analogues heavily relies on versatile N-substitution and C-substitution strategies to create diverse chemical libraries for biological screening.

N-Substitution Strategies:

The nitrogen atom of the piperidine-2,6-dione ring provides a convenient handle for introducing a wide array of substituents. A common method for N-substitution involves the reaction of a precursor piperidine-2,6-dione with an appropriate alkylating or acylating agent. For example, the synthesis of N-substituted derivatives can be achieved by reacting the corresponding aniline (B41778) derivative with glutaric anhydride (B1165640), followed by cyclization. researchgate.net This approach allows for the introduction of various alkyl, aryl, and heteroaryl groups at the N1-position.

C-Substitution Strategies:

Introducing substituents at the carbon atoms of the piperidine-2,6-dione ring, particularly at the C3, C4, and C5 positions, is more challenging but offers significant opportunities for structural diversification. Recent advancements have focused on developing novel synthetic methodologies to achieve site-selective C-H functionalization. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been employed to introduce functional groups at the C2 and C4 positions of the piperidine ring. nih.gov The choice of catalyst and the protecting group on the nitrogen atom can control the regioselectivity of these reactions. nih.gov

Furthermore, Michael addition reactions have been utilized to introduce substituents at the C3 position. A recently developed method describes the construction of α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones from methyl acetates and acrylamides under transition-metal-free conditions. researchgate.net

The table below provides a summary of different substitution strategies.

| Substitution Strategy | Position | Reagents/Conditions | Outcome | Reference |

| N-Alkylation/Arylation | N1 | Aniline derivative, glutaric anhydride, then cyclizing agent | Introduction of various N-substituents | researchgate.net |

| C-H Functionalization | C2, C4 | Rhodium catalysts, donor/acceptor carbenes | Site-selective introduction of functional groups | nih.gov |

| Michael Addition | C3 | Methyl acetates, acrylamides, KOtBu | Construction of α-substituted piperidine-2,6-diones | researchgate.net |

Design and Synthesis of Novel Spirocyclic and Fused Piperidine-2,6-dione Systems

To explore new chemical space and generate molecules with unique three-dimensional structures, researchers have focused on the design and synthesis of spirocyclic and fused piperidine-2,6-dione systems. These rigidified structures can offer improved binding affinity and selectivity for biological targets.

Spirocyclic Systems:

Spirocyclic piperidines are characterized by a common carbon atom shared by two rings. The synthesis of such systems often involves intramolecular cyclization reactions. For example, a novel synthesis of fused spiro piperidone-cyclopropanes has been reported via a domino reaction involving [4 + 2] annulation, intermolecular electrophilic addition, and intramolecular cyclization. rsc.org Another approach involves the synthesis of spirocyclic piperidine derivatives as ligands for σ1 receptors, where a series of compounds were designed and synthesized, leading to high-affinity ligands. nih.gov

Fused Systems:

Fused piperidine-2,6-dione systems involve the sharing of two or more atoms between the piperidine ring and another ring system. These are often synthesized through intramolecular cycloaddition reactions. For instance, photochemical [2 + 2] intramolecular cycloaddition of dienes has been used to obtain bicyclic piperidinones, which can be readily converted to the corresponding piperidines. nih.gov

The development of these novel ring systems expands the structural diversity of piperidine-2,6-dione analogues, providing new avenues for drug discovery.

Development of Libraries of Substituted Piperidine-2,6-dione Derivatives

The generation of chemical libraries of substituted piperidine-2,6-dione derivatives is crucial for high-throughput screening and the identification of lead compounds with desired biological activities. Various synthetic strategies are employed to create these libraries in an efficient and diverse manner.

One approach involves parallel synthesis, where a common scaffold is reacted with a diverse set of building blocks to generate a large number of analogues. For example, a library of 4-phenylpiperidine-2,6-diones bearing different ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moieties at the 1-position was synthesized and evaluated for their affinity towards α1-adrenergic receptor subtypes. kaust.edu.sa

Another strategy is diversity-oriented synthesis, which aims to create a collection of structurally diverse molecules from a common starting material. This can be achieved by employing a variety of cyclization and functionalization reactions. For instance, the use of different catalysts and reaction conditions in C-H functionalization reactions can lead to a library of piperidine derivatives with substituents at various positions. nih.gov

The development of efficient methods for the synthesis of substituted piperidines, such as hydrogenation/reduction of substituted pyridines and various cyclization reactions, has facilitated the creation of these libraries. nih.gov These libraries serve as a valuable resource for discovering novel drug candidates.

Advanced Analytical Methodologies for the Characterization and Quantification of 1,4 Diphenylpiperidine 2,6 Dione

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate, identify, and purify components from a mixture. For a compound like 1,4-Diphenylpiperidine-2,6-dione, both achiral and chiral chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Compound Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of synthesized compounds and separating them from by-products and impurities. In the context of piperidine (B6355638) derivatives, HPLC methods are well-established. For instance, the analysis of related structures like 4-(4-Chlorophenyl)piperidine-2,6-dione is effectively performed using reverse-phase (RP) HPLC. sielc.com A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid such as phosphoric or formic acid for pH adjustment and to ensure good peak shape. sielc.comnih.gov

The purity of this compound can be determined by analyzing the chromatogram for the presence of extraneous peaks. The percentage purity is calculated by comparing the area of the main peak corresponding to the compound to the total area of all peaks in the chromatogram. Method validation, including parameters like linearity, accuracy, precision, and specificity, is crucial for ensuring the reliability of the purity assessment.

Table 1: Illustrative HPLC Parameters for Purity Assessment of Piperidine-2,6-dione Analogs

| Parameter | Condition | Reference |

| Column | Newcrom R1, C18 | sielc.comnih.gov |

| Mobile Phase | Acetonitrile, Water, and Phosphoric/Formic Acid | sielc.com |

| Detection | UV-VIS Detector (e.g., 210, 254, 280 nm) | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

This table presents typical conditions used for related compounds, which would serve as a starting point for developing a specific method for this compound.

Chiral Chromatography for Enantiomeric and Diastereomeric Resolution

The this compound molecule possesses a chiral center at the C4 position of the piperidine ring. Consequently, it can exist as a pair of enantiomers. The biological activities of enantiomers can differ significantly, making their separation and analysis critical. Chiral chromatography is the most effective method for resolving enantiomers.

The separation of enantiomers of related piperidine-2,6-dione drugs has been successfully achieved using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated excellent chiral recognition capabilities for a variety of compounds. nih.gov For piperidine-2,6-diones, a Kromasil CHI-DMB chiral stationary phase has been used effectively under normal phase conditions with a mobile phase like hexane (B92381) and dioxane. nih.gov The chiral recognition mechanism often involves hydrogen bonding and π-π interactions between the analyte and the CSP. nih.gov

Kinetic resolution studies on disubstituted piperidines also rely on chiral HPLC or SFC (Supercritical Fluid Chromatography) to determine the enantiomeric excess of the products. nih.gov The development of a chiral separation method for this compound would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

Table 2: Chiral Chromatography Systems for Resolution of Related Piperidine Structures

| Chiral Stationary Phase (CSP) | Mobile Phase Mode | Typical Mobile Phase Composition | Reference |

| Kromasil CHI-DMB | Normal Phase | Hexane:Dioxane (e.g., 90:10 v/v) | nih.gov |

| Lux cellulose-2 | Polar Organic Mode | Acetonitrile or Methanol | nih.gov |

| Lux amylose-2 | Normal Phase | n-Hexane/Ethanol | nih.gov |

This table provides examples of chiral systems that have been successful for analogous compounds and would be suitable for method development for this compound.

Spectrophotometric Detection and Quantification Methods

Spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of compounds that possess a chromophore. The two phenyl groups in this compound provide a strong chromophore, making it amenable to UV-Vis spectrophotometric analysis.

A spectrophotometric method for quantification involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

For related compounds like 1,4-dihydropyridines, spectrophotometric methods have been developed based on condensation reactions with reagents like p-anisaldehyde or vanillin (B372448) in an acidic medium to produce a colored product that can be measured in the visible region. researchgate.netscirp.org Such derivatization strategies can enhance the sensitivity and selectivity of the assay. The development of a spectrophotometric method for this compound would involve determining its λmax in a suitable solvent and validating the method according to standard guidelines, including establishing the linear range, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Key Parameters in Spectrophotometric Method Development

| Parameter | Description | Example from Related Compounds | Reference |

| λmax | Wavelength of maximum absorbance. | 460 nm (for a 1,4-DHP derivative) | researchgate.net |

| Linear Range | The concentration range over which the absorbance is directly proportional to the concentration. | 5-60 μg/mL (for 1,4-DHP drugs) | researchgate.net |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.72-2.08 μg/mL (for 1,4-DHP drugs) | researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | 2.0 μg/mL (for captopril (B1668294) derivative) | nih.gov |

This table outlines the essential parameters to be determined for a new spectrophotometric method, with illustrative values from analogous compounds.

Q & A

Q. What are the recommended synthetic routes for 1,4-Diphenylpiperidine-2,6-dione under laboratory conditions?

Methodological Answer: The synthesis typically involves cyclocondensation reactions using diphenylamine derivatives and diketone precursors. A multi-step protocol may include:

Nucleophilic substitution to introduce phenyl groups.

Cyclization under acidic or basic conditions to form the piperidine-2,6-dione core.

Purification via recrystallization or column chromatography.

Key parameters include solvent choice (e.g., DMF for high-temperature reactions) and catalyst optimization (e.g., p-toluenesulfonic acid for cyclization). For reproducibility, document stoichiometric ratios and reaction times, as outlined in analogous synthetic workflows for pyridinedione derivatives .

Q. How can researchers optimize reaction conditions for synthesizing this compound using factorial design?

Methodological Answer: A 2<sup>k</sup> factorial design is recommended to evaluate critical variables:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst Loading | 5 mol% | 15 mol% |

| Reaction Time | 4 hrs | 8 hrs |

Analyze yield and purity responses using ANOVA to identify significant factors. For example, temperature may dominate due to the thermal sensitivity of intermediates. Pre-experimental screening (e.g., Plackett-Burman design) can reduce variables before full optimization .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with a methanol-water mobile phase (65:35 ratio, pH 4.6 adjusted with acetic acid) to resolve impurities. Validate with spiked samples .

- NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C spectra to reference data for phenyl and carbonyl group verification.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

Document method validation parameters (e.g., LOD, LOQ) to ensure reproducibility .

Advanced Research Questions

Q. How can computational tools assist in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polarity effects on cyclization).

- AI-Driven Platforms : Use tools like COMSOL Multiphysics to model reaction kinetics and predict side products. Integrate experimental data iteratively to refine models .

Q. What strategies resolve contradictions in thermal stability data for this compound across studies?

Methodological Answer:

- Controlled Degradation Studies : Conduct isothermal gravimetric analysis (TGA) at incremental temperatures (e.g., 100–200°C) under inert vs. oxidative atmospheres.

- Multivariate Regression : Correlate decomposition rates with experimental variables (e.g., heating rate, sample morphology).

- Cross-Lab Validation : Share samples with standardized protocols (e.g., ASTM E2041) to isolate instrumentation biases .

Q. How to design multi-step synthesis protocols for this compound while minimizing side reactions?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., sodium bicarbonate) to isolate reactive intermediates.

- Flow Chemistry : Implement continuous flow reactors to reduce residence time of unstable intermediates.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Refer to reaction design principles from computational-experimental hybrid frameworks (e.g., ICReDD’s methodology for balancing kinetics and thermodynamics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.